![molecular formula C42H54ClNO2PPd B2820368 Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride CAS No. 1375325-68-0](/img/no-structure.png)

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

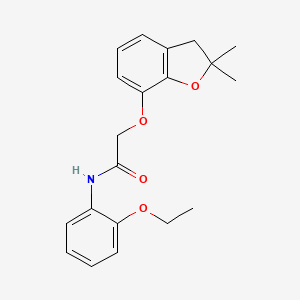

The synthesis of this compound involves the use of 1,3-Diisopropoxybenzene and 2-Bromo-2’,6’-Diisopropoxy-1,1’-Biphenyl as raw materials . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular formula of this compound is C30H43O2P . The molecular weight is 466.64 . The InChIKey is MXFYYFVVIIWKFE-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound is a versatile ligand used for the palladium-catalyzed coupling of secondary arylamines and alkylamines . It is also used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .Physical And Chemical Properties Analysis

The compound has a melting point of 123-124°C and a predicted boiling point of 551.7±40.0 °C . It is slightly soluble in Chloroform, DMSO, and Methanol . The compound is sensitive to air .Aplicaciones Científicas De Investigación

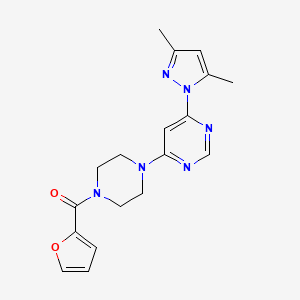

Palladium-Catalyzed Amination Reactions : This compound is used in palladium-catalyzed amination of aryl chlorides, which is a significant reaction in organic synthesis. It involves using a bulky electron-rich monoaryl phosphine ligand, which enhances the efficiency of the reaction (Park et al., 2009).

Suzuki Coupling Reactions : The compound is also applied in Suzuki coupling reactions, particularly in the catalysis of aryl chlorides. These reactions are crucial for forming biaryl compounds, which have applications in pharmaceuticals and materials science (Gong et al., 2005).

Direct Arylation of Heterocycles : It has been utilized in the direct arylation of heterocycles like indoles, pyrroles, and furans by aryl chlorides. This method allows for the formation of arylated heterocycles, which are important in drug discovery and development (Nadres et al., 2011).

Synthesis of Complex Organic Molecules : This compound plays a role in the synthesis of complex organic molecules like epibatidine and its analogues, demonstrating its utility in complex organic synthesis and drug development (Palmgren et al., 1999).

Catalysis in Organic Reactions : It's used in various palladium-catalyzed organic reactions, including cross-coupling reactions, which are fundamental in creating carbon-carbon bonds, a key step in organic synthesis (Roca & Richards, 2003).

Mecanismo De Acción

Target of Action

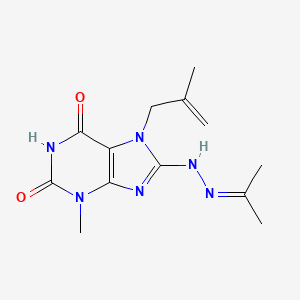

The primary target of this compound is the palladium-catalyzed coupling reactions . It acts as a ligand in these reactions, facilitating the coupling of secondary arylamines and alkylamines .

Mode of Action

The compound interacts with its targets by participating in various palladium catalyzed cross-coupling reactions . It is used for the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . It also plays a role in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation .

Biochemical Pathways

The compound affects the biochemical pathways involved in the formation of C-C, C-N, and C-O bonds . It is also used in the Suzuki-Miyaura coupling reactions .

Pharmacokinetics

It is known that it is slightly soluble in chloroform, dmso, and methanol . This could impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new chemical bonds through palladium-catalyzed coupling reactions . This can lead to the synthesis of new compounds, including secondary arylamines, alkylamines, and π-conjugated heteroacenes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to air , and it should be stored in a dark place, sealed in dry, room temperature conditions . These factors should be taken into account when using the compound in reactions.

Safety and Hazards

Propiedades

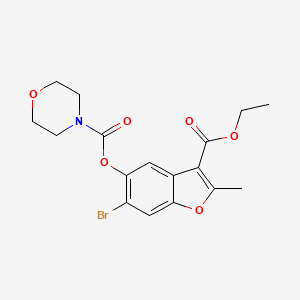

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride involves the use of a palladium-catalyzed cross-coupling reaction between a phosphine ligand and an aryl halide. The resulting product is then reacted with 2-phenylaniline and chloride to form the final compound.", "Starting Materials": [ "Dicyclohexylphosphine", "2,6-di(propan-2-yloxy)iodobenzene", "Palladium(II) acetate", "2-Phenylaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: In a dry and inert atmosphere, mix Dicyclohexylphosphine, 2,6-di(propan-2-yloxy)iodobenzene, and Palladium(II) acetate in a solvent such as toluene or DMF.", "Step 2: Heat the mixture to reflux and stir for several hours until the reaction is complete.", "Step 3: Cool the mixture and filter off any solids that may have formed.", "Step 4: Add 2-Phenylaniline and Hydrochloric acid to the filtrate and stir for several hours.", "Step 5: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

| 1375325-68-0 | |

Fórmula molecular |

C42H54ClNO2PPd |

Peso molecular |

777.74 |

Nombre IUPAC |

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride |

InChI |

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2 |

Clave InChI |

NVVXJVMOIGXUGC-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2] |

Solubilidad |

not available |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2820298.png)

![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)

methanone](/img/structure/B2820302.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2820305.png)

![Butan-2-yl 2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2820306.png)